N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride
Description
The compound belongs to the trifluoroacetamide class, characterized by a trifluoroacetyl group (-COCF₃) attached to a nitrogen-containing heterocycle (pyrrolidine with a cyano substituent). Such derivatives are typically used as intermediates in pharmaceutical synthesis due to their reactivity and ability to modulate pharmacokinetic properties .
The pyrrolidine ring offers conformational rigidity, while the cyano group (-CN) enhances electrophilicity, facilitating nucleophilic substitution reactions. The hydrochloride salt improves solubility in polar solvents, a critical feature for bioavailability in drug development .
Properties
CAS No. |
871115-62-7 |
|---|---|
Molecular Formula |
C7H9ClF3N3O |
Molecular Weight |
243.61 g/mol |
IUPAC Name |
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)5(14)13-6(3-11)1-2-12-4-6;/h12H,1-2,4H2,(H,13,14);1H |
InChI Key |
RXHXZMFMOXTOII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C#N)NC(=O)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 3-cyanopyrrolidine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The trifluoroacetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs based on substituents, molecular weight, and applications:
Key Differences and Implications
Core Heterocycle :
- Azetidine vs. Pyrrolidine : Azetidine (4-membered ring) imposes greater ring strain, enhancing reactivity compared to pyrrolidine (5-membered) .
- Isoindole vs. Pyridine : Isoindole derivatives (e.g., ) exhibit planar aromaticity, favoring π-π stacking in drug-receptor interactions, while pyridine analogs (–20) are more polar and basic .
Substituent Effects: Electron-withdrawing groups (e.g., -CN, -CF₃, -NO₂) increase electrophilicity, facilitating cross-coupling reactions. For example, the cyano group in N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide enhances its utility in Suzuki-Miyaura reactions . Halogen substituents (Cl, Br) improve metabolic stability and binding affinity in medicinal chemistry .
Solubility and Bioavailability :
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